Ethyl 2-(pentanoylamino)benzoate
Description
Ethyl 2-(pentanoylamino)benzoate is an ester derivative of benzoic acid featuring a pentanoylamino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 265.31 g/mol. The compound combines an ethyl ester group with a pentanoyl amide moiety, imparting unique physicochemical properties. The amide group introduces hydrogen-bonding capability and moderate polarity, influencing solubility and reactivity.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
ethyl 2-(pentanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-5-10-13(16)15-12-9-7-6-8-11(12)14(17)18-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16) |
InChI Key |
HUTZNUSTCSROCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 2-(pentanoylamino)benzoate is distinguished by its 2-position pentanoylamino group. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
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